
1,1'-(Dibromomethanediyl)bis(4-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) is a chemical compound characterized by the presence of two bromine atoms and two nitro groups attached to a benzene ring through a methanediyl bridge
Méthodes De Préparation
The synthesis of 1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the bromination of a benzene derivative followed by nitration. The reaction conditions often require the presence of strong acids and controlled temperatures to ensure the selective introduction of bromine and nitro groups .
Industrial production methods may involve multi-step synthesis processes, starting from readily available benzene derivatives. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include molecular bromine, nitric acid, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and nitro groups play a crucial role in determining the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of intermediates that facilitate further chemical transformations .
Comparaison Avec Des Composés Similaires
1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) can be compared with similar compounds such as:
1-Iodo-4-nitrobenzene: Similar in structure but with iodine instead of bromine.
1-Bromo-4-nitrobenzene: Lacks the methanediyl bridge, making it less complex.
1,4-Dichloro-2-nitrobenzene: Contains chlorine atoms instead of bromine, affecting its reactivity.
Propriétés
Numéro CAS |
5397-81-9 |
|---|---|
Formule moléculaire |
C13H8Br2N2O4 |
Poids moléculaire |
416.02 g/mol |
Nom IUPAC |
1-[dibromo-(4-nitrophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H8Br2N2O4/c14-13(15,9-1-5-11(6-2-9)16(18)19)10-3-7-12(8-4-10)17(20)21/h1-8H |
Clé InChI |
AMFZEKAEZCXBNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(Br)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
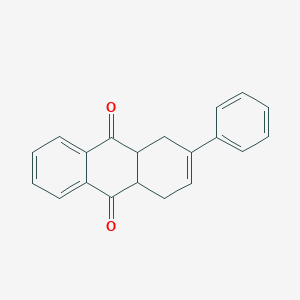
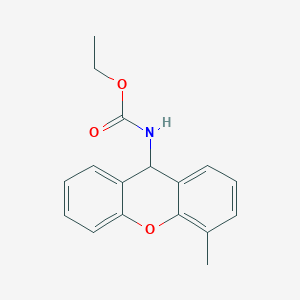
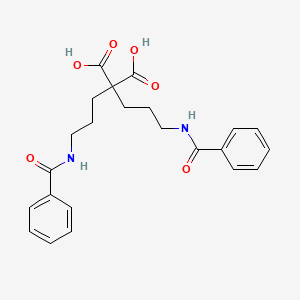
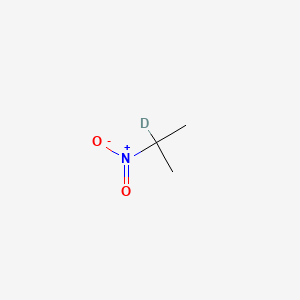
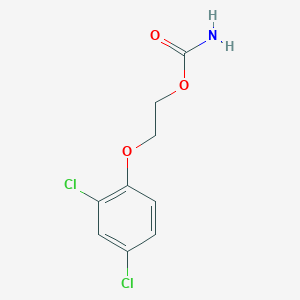
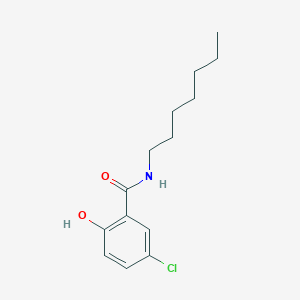
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)
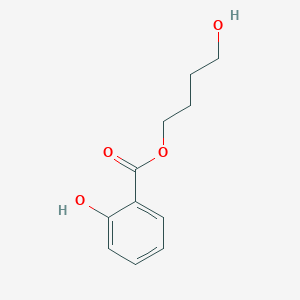
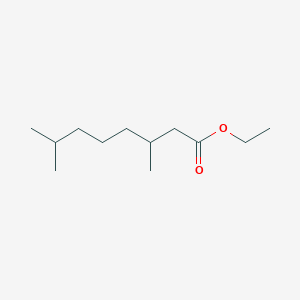

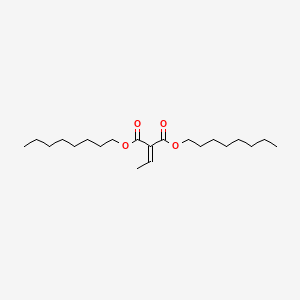
![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)

